molecular formula C6H6FNOS B1638952 N-(2-fluorothiophen-3-yl)acetamide

N-(2-fluorothiophen-3-yl)acetamide

Cat. No.: B1638952
M. Wt: 159.18 g/mol
InChI Key: MRYQMGPNDAOTMT-UHFFFAOYSA-N
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Description

N-(2-fluorothiophen-3-yl)acetamide is a fluorinated thiophene derivative featuring an acetamide group attached to the 3-position of a 2-fluorothiophene ring. The fluorine atom at the 2-position of the thiophene ring enhances metabolic stability and influences electronic properties, while the acetamide group provides hydrogen-bonding capabilities critical for molecular interactions .

Properties

Molecular Formula

C6H6FNOS

Molecular Weight

159.18 g/mol

IUPAC Name

N-(2-fluorothiophen-3-yl)acetamide

InChI

InChI=1S/C6H6FNOS/c1-4(9)8-5-2-3-10-6(5)7/h2-3H,1H3,(H,8,9)

InChI Key

MRYQMGPNDAOTMT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(SC=C1)F

Canonical SMILES

CC(=O)NC1=C(SC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C₆H₆FNO₃S (inferred).
  • Structural Highlights : Fluorine substitution at thiophene C2, acetamide at C2.
  • Potential Applications: Antimicrobial, anti-inflammatory, or kinase inhibition (inferred from structural analogs) .

The following table and analysis highlight structural, functional, and biological distinctions between N-(2-fluorothiophen-3-yl)acetamide and key analogues.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Notable Biological Activity Unique Aspects
This compound 2-fluorothiophene ring; acetamide at C3 Potential antimicrobial activity Fluorine enhances metabolic stability; simpler structure aids synthesis
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide Benzo[b]thiophene core; dimethylaminoethyl and 4-fluorophenyl groups Antimicrobial, kinase inhibition Complex structure increases potency but complicates synthesis
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide Dual furan and thiophene rings; ethyl backbone Enhanced reactivity in catalysis Dual heterocycles broaden interaction sites
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl; thiazol-2-yl group Structural mimic of penicillin Hydrogen-bonding network stabilizes crystal structure
N1-(3-chloro-4-fluorophenyl)-2-(methylthio)acetamide Methylthio group; chloro-fluorophenyl Antioxidant, antimicrobial Methylthio group improves binding affinity

Analysis of Structural and Functional Differences

Electronic and Steric Effects
  • Fluorine vs. Fluorine’s electronegativity also enhances electron-withdrawing effects, which may stabilize charge-transfer interactions .
  • Dual Heterocycles : Compounds like N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide exhibit broader reactivity due to furan’s oxygen atom and thiophene’s sulfur, enabling interactions with diverse biological targets. However, this complexity may reduce synthetic yield compared to the simpler fluorothiophene-acetamide.

Key Research Insights

  • Fluorine’s Role : Fluorination at the thiophene C2 position, as seen in the target compound, is a common strategy to improve metabolic stability in drug design .
  • Structure-Activity Relationships (SAR) : Simpler acetamides like this compound may offer a balance between activity and synthetic feasibility compared to bulkier analogs .

Future Research

  • Biological Screening : Prioritize assays for antimicrobial, anti-inflammatory, and kinase inhibition.
  • Crystallography : Resolve the crystal structure to analyze hydrogen-bonding patterns, as done for 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .
  • SAR Expansion : Introduce substituents (e.g., methylthio, methoxy) to explore activity modulation .

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